molecular formula C16H8N2O8 B3849721 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B3849721
M. Wt: 356.24 g/mol
InChI Key: LLTMSFZCLJTSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. CNQX has been extensively studied due to its ability to block the excitatory neurotransmitter glutamate, making it an essential tool in the field of neuroscience.

Mechanism of Action

2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor's ion channel, preventing the influx of calcium ions, which are essential for synaptic transmission. This blockade of the receptor's activity results in the inhibition of excitatory neurotransmission, leading to a decrease in synaptic plasticity and learning.
Biochemical and Physiological Effects
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating a decrease in synaptic transmission. 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to reduce the expression of the immediate early gene c-fos, which is involved in synaptic plasticity and learning.

Advantages and Limitations for Lab Experiments

2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it an essential tool for studying the role of glutamate receptors in synaptic transmission and plasticity. It is also relatively stable and easy to handle, making it a popular choice for in vitro experiments. However, 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has some limitations, including its potential toxicity at high concentrations and its inability to block all subtypes of glutamate receptors.

Future Directions

There are several future directions for the study of 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its role in the central nervous system. One area of research is the development of more selective and potent AMPA receptor antagonists that can be used to study the specific subtypes of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the use of 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in the study of synaptic plasticity and learning could lead to the development of new therapies for neurological disorders.

Scientific Research Applications

2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking synaptic transmission in the hippocampus, which is essential for learning and memory. 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(2-carboxy-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O8/c19-13-9-3-1-7(15(21)22)5-11(9)14(20)17(13)12-6-8(18(25)26)2-4-10(12)16(23)24/h1-6H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTMSFZCLJTSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 2
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 3
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 4
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 5
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 6
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.